molecular formula C9H9BrFNO2 B1592780 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide CAS No. 343564-56-7

4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide

Cat. No.: B1592780
CAS No.: 343564-56-7
M. Wt: 262.08 g/mol
InChI Key: SLYYEMJPXWFKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide is a chemical compound with the molecular formula C9H9BrFNO2 and a molecular weight of 262.08 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide typically involves the reaction of 4-bromo-3-fluoroaniline with methoxyacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction scheme can be summarized as follows:

    Starting Material: 4-bromo-3-fluoroaniline

    Reagent: Methoxyacetyl chloride

    Base: Triethylamine

    Solvent: Dichloromethane

    Reaction Conditions: Room temperature, stirring for several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with altered oxidation states .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide has been investigated for its potential anticancer properties. Its structure allows for interactions with specific biological targets, potentially inhibiting tumor growth. For instance, derivatives of similar compounds have shown efficacy against various cancer cell lines by disrupting critical cellular pathways involved in proliferation and survival.

Case Study: Enzalutamide Synthesis
The synthesis of enzalutamide, a drug used in prostate cancer treatment, involves intermediates that are structurally related to this compound. A patent describes an improved process for synthesizing enzalutamide using 4-bromo-2-fluoro-N-methylbenzamide as a precursor, highlighting the importance of such compounds in drug development .

Antimicrobial Properties

Recent studies have suggested that compounds with similar structural motifs exhibit antimicrobial activity. The presence of halogen atoms and methoxy groups can enhance the lipophilicity and bioactivity of the molecules, making them suitable candidates for further exploration as antimicrobial agents.

Case Study: Antimicrobial Screening
A study screened several benzamide derivatives, including those structurally akin to this compound, against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.

Neurological Research

The compound may also play a role in neurological research due to its ability to cross the blood-brain barrier (BBB). This property makes it a candidate for studying neurodegenerative diseases and central nervous system (CNS) disorders.

Potential Mechanism
Compounds similar to this compound have been shown to interact with neurotransmitter systems, potentially modulating synaptic transmission and offering insights into treatments for conditions like Alzheimer’s disease or Parkinson’s disease.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound can provide valuable insights into optimizing its pharmacological properties. Modifications to the benzamide structure can lead to variations in potency and selectivity towards biological targets.

Data Table: SAR Insights

ModificationEffect on ActivityReference
Fluorine SubstitutionIncreased lipophilicity
Methoxy GroupEnhanced solubility
Bromine PresenceImproved target binding

Synthesis and Optimization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various solvents and reagents have been tested to improve reaction conditions.

Synthesis Overview
Common methods include using N,N-Dimethylformamide (DMF) as a solvent in coupling reactions, which has been shown to yield higher purity products when compared to other solvents .

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide (CAS No. 343564-56-7) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrFNO2, characterized by the presence of bromine and fluorine substituents on the benzene ring, along with methoxy and methyl functional groups attached to the nitrogen atom. These structural features contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function through:

  • Enzyme Inhibition : It can inhibit various enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing signal transduction pathways.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : It has shown potential antimicrobial activity against a range of pathogens, indicating its usefulness in treating infectious diseases.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in managing inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antitumor Studies : In a study involving human cancer cell lines, the compound demonstrated significant inhibition of cell growth with IC50 values ranging from 1 to 10 µM, indicating potent antitumor properties .
Cell LineIC50 (µM)Mechanism of Action
HCT1165Induction of apoptosis
MCF-78Cell cycle arrest
A5493Inhibition of proliferation
  • Antimicrobial Activity : A recent investigation reported that the compound exhibited MIC values below 50 µg/mL against several bacterial strains, suggesting its potential as an antimicrobial agent .
Bacterial StrainMIC (µg/mL)
E. coli25
S. aureus30
P. aeruginosa40

Synthetic Routes

The synthesis of this compound typically involves the reaction of 4-bromo-3-fluoroaniline with methoxyacetyl chloride in the presence of a base such as triethylamine under controlled conditions . This synthetic pathway is crucial for producing high yields suitable for further biological testing.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and critical reaction conditions for preparing 4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide?

Methodological Answer: The synthesis typically involves multi-step procedures, such as:

Bromination/Fluorination : Introducing bromine and fluorine substituents to the benzamide core under controlled conditions (e.g., using halogenation agents like NBS or Selectfluor) .

Amide Formation : Reacting the halogenated benzoic acid derivative with N-methoxy-N-methylamine via coupling reagents (e.g., DCC/HOBt) at low temperatures (-50°C) to avoid side reactions .

Purification : Column chromatography or recrystallization in non-polar solvents (e.g., pentanes/diethyl ether) to isolate the product.
Critical Considerations :

  • Use inert atmospheres (argon/nitrogen) to prevent decomposition of sensitive intermediates .
  • Monitor reaction progress via TLC or LC-MS to ensure complete conversion .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : Aromatic protons (δ 7.3–8.1 ppm), methoxy (δ 3.2–3.5 ppm), and methyl groups (δ 2.9–3.1 ppm) .
    • ¹³C NMR : Carbonyl (δ ~165 ppm), fluorinated/brominated aromatic carbons (δ 110–130 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is used for structure refinement. Key metrics include bond lengths (C-Br: ~1.89 Å, C-F: ~1.35 Å) and dihedral angles to confirm stereochemistry .
  • Mass Spectrometry : ESI-MS confirms molecular weight (m/z ~262.08 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data between synthesis batches?

Methodological Answer:

  • Root-Cause Analysis :
    • Check for residual solvents (e.g., DCM, acetonitrile) via ¹H NMR; use high-vacuum drying if necessary .
    • Verify regioselectivity of halogenation using NOESY or HSQC to distinguish positional isomers .
    • Assess purity via DSC (decomposition peaks >150°C indicate impurities) .
  • Mitigation Strategies :
    • Optimize reaction stoichiometry (e.g., exact molar ratios of brominating agents) .
    • Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent artifacts in NMR .

Q. What are the mutagenicity risks and safety protocols for handling this compound?

Methodological Answer:

  • Mutagenicity Assessment :
    • Ames II Testing : Compare mutagenic potential to controls (e.g., benzyl chloride). Evidence suggests low mutagenicity but requires PPE .
  • Safety Protocols :
    • Ventilation : Use fume hoods for weighing and reactions involving volatile intermediates (e.g., acyl chlorides) .
    • PPE : Nitrile gloves, lab coats, and safety goggles.
    • Storage : Keep at -20°C in amber vials to prevent photodegradation .

Q. What are the potential applications of this compound in medicinal chemistry and drug discovery?

Methodological Answer:

  • Lead Optimization :
    • The bromo/fluoro substituents enhance electrophilic reactivity , enabling Suzuki couplings to generate biaryl analogs for kinase inhibition studies .
    • The N-methoxy-N-methyl group improves metabolic stability in preclinical models .
  • Biological Screening :
    • Use in high-throughput assays (e.g., Trypanosoma brucei inhibition) at 10–100 µM concentrations. Monitor IC₅₀ via fluorescence-based assays .

Properties

IUPAC Name

4-bromo-3-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYYEMJPXWFKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624653
Record name 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343564-56-7
Record name 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N,O-Dimethylhydroxylamine (2.45 g, 25.1 mmol) was added to an ambient temperature solution of 4-bromo-3-fluorobenzoic acid (5 g, 22.8 mmol), EDC (5.25 g, 27.4 mmol), HOBt (4.2 g, 27.4 mmol) and NMM (12.55 mL, 114.2 mmol) in methylene chloride (50 mL). After stirring at ambient temperature overnight, the reaction mixture was poured into ethyl acetate and washed successively with saturated aqueous sodium bicarbonate and brine, dried (sodium sulfate) and concentrated in vacuo. Chromatography over silica eluting with 40-80% ethyl acetate/hexane afforded 4-bromo-3-fluoro-N-methoxy-N-methylbenzamide.
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.25 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
12.55 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromo-3-fluorobenzoic acid (5.0 g, 22.83 mmol) in dichloromethane (100 ml) was added WSC (8.8 g, 45.66 mmol), N,O-dimethylhydroxylamine hydrochloride (4.5 g, 45.66 mmol) and stirred at room temperature for 5 h. The solvent was removed and the residue was diluted with ethyl acetate. The organic layer was washed with water, dried (MgSO4), and concentrated to afford 5.47 g of the titled compound as a yellow oil. The compound was used for the next reaction directly.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Oxalyl chloride (38.1 mL, 450 mmol) was slowly added to a mixture of 4-bromo-3-fluorobenzoic acid (49.3 g, 225 mmol) (Alfa Aesar, Cat. # B25475) in dichloromethane (300 mL). Subsequently, N,N-dimethylformamide (1.0 mL) was added and the reaction mixture was stirred at ambient temperature for 2 h. The reaction mixture was concentrated under reduced pressure and co-evaporated with toluene 3 times. The residue was then dissolved in dichloromethane (100 mL). The solution was added drop-wise to a mixture of N,O-dimethylhydroxylamine hydrochloride (30.7 g, 315 mmol) and potassium carbonate (120 g, 900 mmol) in dichloromethane (300 mL) and water (300 mL). The reaction mixture was stirred at ambient temperature for 2 hours. The organic layer was separated. The aqueous layer was extracted with dichloromethane (2×50 mL). The combined organic extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure to give the product. (58.5 g) LCMS (M+H)+: m/z=261.9/263.9.
Quantity
38.1 mL
Type
reactant
Reaction Step One
Quantity
49.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
30.7 g
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide
Reactant of Route 6
Reactant of Route 6
4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.